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A deep dive into the experimental methodologies and data for validating Angiotensin-

Converting Enzyme 2 (ACE2) expression, offering a critical comparison between transcriptomic

and proteomic evidence.

For researchers and drug development professionals investigating the role of ACE2,

particularly in the context of its function as a receptor for SARS-CoV-2, a comprehensive

understanding of its expression patterns is paramount. While messenger RNA (mRNA) levels

are often used as a proxy for protein abundance, numerous studies on ACE2 have revealed

significant discrepancies between transcriptomic and proteomic data. This guide provides a

comparative overview of the experimental data, detailed methodologies for cross-validation,

and visual representations of key pathways and workflows to aid in the accurate interpretation

of ACE2 expression.

Data Presentation: mRNA vs. Protein Expression of
ACE2
The correlation between ACE2 mRNA and protein levels is complex and tissue-dependent.

Several large-scale analyses using data from public repositories like the Human Protein Atlas

(HPA), the Genotype-Tissue Expression (GTEx) project, and various proteomics databases

have highlighted these differences.[1][2] Generally, while some tissues show a positive
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correlation, others exhibit a stark disconnect, underscoring the importance of post-

transcriptional, translational, and post-translational regulation.

Below is a summary of ACE2 expression across various human tissues, comparing mRNA and

protein data from multiple studies. It is important to note that expression levels are often

categorized semi-quantitatively (e.g., High, Medium, Low, Not detected) in many publicly

available datasets, especially for immunohistochemistry data.

Tissue
mRNA Expression
Level

Protein Expression
Level

Concordance

Small Intestine High High Concordant High

Testis High High Concordant High

Kidneys High High Concordant High

Heart Medium Medium Concordant Medium

Gallbladder Low to Medium High Discordant

Lungs Low to Medium Low Concordant Low

Liver Low Low Concordant Low

Brain Low Low Concordant Low

Spleen Low Not Detected Concordant Low/ND

Blood Cells Not Detected Not Detected Concordant ND

Placenta Low High Discordant

Ovary Low High Discordant

This table represents a synthesis of findings from multiple sources, and expression levels are

generalized. For precise quantitative data, referring to specific studies is recommended.

Experimental Protocols
Accurate cross-validation of ACE2 expression requires robust and well-documented

experimental protocols. Below are detailed methodologies for the key techniques used to
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quantify ACE2 mRNA and protein.

Quantification of ACE2 mRNA
a) Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR)

RT-qPCR is a sensitive method to quantify specific mRNA transcripts.

RNA Extraction: Total RNA is extracted from tissue homogenates or cell lysates using a

commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

The quality and quantity of RNA are assessed using a spectrophotometer (e.g., NanoDrop).

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total

RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit,

Applied Biosystems) with reverse transcriptase and a mix of oligo(dT) and random primers.

qPCR Reaction: The qPCR reaction is prepared using a SYBR Green or TaqMan-based

master mix. A typical reaction mixture includes cDNA template, forward and reverse primers

specific for the ACE2 gene, and the master mix.

Primer Sequences (Example):

Forward: 5'-CATTGGAGCAAGTGTTGGATCTT-3'

Reverse: 5'-GAGCTAATGCATGCCATTCTCA-3'

Thermal Cycling: The reaction is run on a real-time PCR system with a standard cycling

protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and

extension.

Data Analysis: The cycle threshold (Ct) values are obtained. The relative expression of ACE2

mRNA is calculated using the 2-ΔΔCt method, normalized to a stable housekeeping gene

(e.g., GAPDH, ACTB).[3][4]

b) RNA-Sequencing (RNA-seq)

RNA-seq provides a comprehensive, unbiased view of the transcriptome.
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Library Preparation: Following RNA extraction and quality control, an RNA library is

prepared. This involves rRNA depletion or mRNA enrichment (poly-A selection),

fragmentation of the RNA, reverse transcription to cDNA, ligation of sequencing adapters,

and PCR amplification.

Sequencing: The prepared library is sequenced on a high-throughput sequencing platform

(e.g., Illumina NovaSeq).

Data Analysis:

Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

Trimming: Adapters and low-quality bases are removed using tools like Trimmomatic.

Alignment: The cleaned reads are aligned to a reference genome (e.g., GRCh38) using a

splice-aware aligner like STAR or HISAT2.

Quantification: The number of reads mapping to the ACE2 gene is counted. Gene

expression is typically quantified as Transcripts Per Million (TPM) or Fragments Per

Kilobase of transcript per Million mapped reads (FPKM).[5][6]

Quantification of ACE2 Protein
a) Immunohistochemistry (IHC)

IHC allows for the visualization of protein expression within the spatial context of the tissue.

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are

deparaffinized in xylene and rehydrated through a graded series of ethanol.

Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a

retrieval buffer (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.

Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution,

and non-specific antibody binding is blocked with a serum-based blocking solution.

Primary Antibody Incubation: The sections are incubated with a validated primary antibody

against ACE2 (e.g., rabbit anti-ACE2 polyclonal) overnight at 4°C.
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Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary

antibody is applied, followed by a chromogen substrate like diaminobenzidine (DAB), which

produces a brown precipitate at the site of the antigen.

Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize

cell nuclei, dehydrated, and mounted with a coverslip.

Analysis: The staining intensity and the percentage of positive cells are scored to provide a

semi-quantitative measure of protein expression.[7][8][9]

b) Western Blot

Western blotting is used to detect and quantify a specific protein from a complex mixture.

Protein Extraction: Total protein is extracted from tissue or cell lysates using a lysis buffer

containing protease inhibitors. Protein concentration is determined using a BCA or Bradford

assay.

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by size via sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene

difluoride (PVDF) or nitrocellulose membrane.

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine

serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody

binding.

Antibody Incubation: The membrane is incubated with a primary antibody specific for ACE2,

followed by incubation with an HRP-conjugated secondary antibody.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

substrate and imaged.

Analysis: The band intensity is quantified using densitometry software and normalized to a

loading control protein (e.g., β-actin or GAPDH).[10][11]
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c) Mass Spectrometry (MS)-based Proteomics

MS offers a highly sensitive and quantitative method for protein analysis.

Sample Preparation: Proteins are extracted from tissues or cells, and the protein mixture is

digested into peptides, typically using trypsin.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The peptide mixture is separated

by liquid chromatography and then ionized and analyzed by a mass spectrometer. The mass

spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

Data Analysis: The resulting spectra are matched to a protein sequence database to identify

the proteins present in the sample. The abundance of a protein can be quantified by

methods such as spectral counting or label-free quantification, which measures the intensity

of the peptide signals.[12][13]

Mandatory Visualization
Signaling Pathway: ACE2 in the Renin-Angiotensin
System (RAS)
The Renin-Angiotensin System is a critical hormonal cascade that regulates blood pressure

and fluid balance. ACE2 plays a crucial counter-regulatory role to the classical ACE pathway.
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Caption: The dual role of ACE and ACE2 in the Renin-Angiotensin System.
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Experimental Workflow: Cross-Validation of ACE2
Expression
This workflow illustrates the logical steps for a comprehensive cross-validation study of ACE2

expression, starting from sample collection to data integration.
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Caption: Workflow for cross-validating ACE2 mRNA and protein expression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1178254#cross-validation-of-ace2-expression-with-
mrna-and-protein-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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